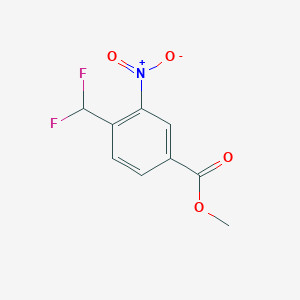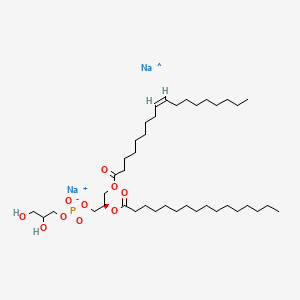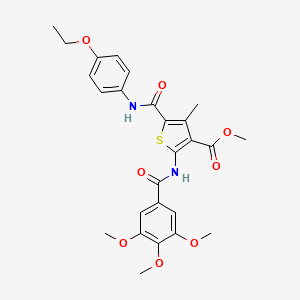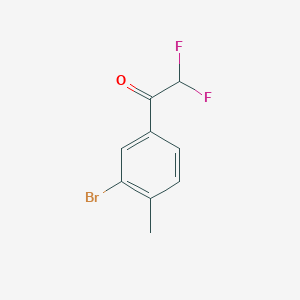
Methyl 4-(difluoromethyl)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(difluoromethyl)-3-nitrobenzoate is an organic compound that features a difluoromethyl group and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethyl)-3-nitrobenzoate typically involves the nitration of a difluoromethyl-substituted benzoate precursor. One common method includes the use of mixed acids (sulfuric and nitric acid) under controlled temperature conditions to introduce the nitro group onto the aromatic ring . The reaction conditions, such as temperature and acid concentration, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow technology also minimizes waste and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 4-(difluoromethyl)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 4-(difluoromethyl)-3-carboxybenzoate.
Scientific Research Applications
Methyl 4-(difluoromethyl)-3-nitrobenzoate has several applications in scientific research:
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Methyl 4-(difluoromethyl)-3-nitrobenzoate can be compared with other difluoromethyl-substituted benzoates and nitrobenzoates:
Methyl 4-(trifluoromethyl)-3-nitrobenzoate: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
Methyl 4-(difluoromethyl)-3-aminobenzoate: The amino derivative, which can be synthesized by reducing the nitro group of this compound.
Methyl 4-(difluoromethyl)-3-carboxybenzoate: The carboxy derivative, which can be obtained by oxidizing the difluoromethyl group.
Properties
Molecular Formula |
C9H7F2NO4 |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-16-9(13)5-2-3-6(8(10)11)7(4-5)12(14)15/h2-4,8H,1H3 |
InChI Key |
ZSBCNHLWLUYLAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)


![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)





